molecular formula C9H12N2O3 B2860347 methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate CAS No. 1823817-98-6

methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B2860347
CAS No.: 1823817-98-6
M. Wt: 196.206
InChI Key: UWZADWBYZASRRJ-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as an ethyl group, a formyl group, a methyl group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-methyl-1-ethyl-1H-pyrazole-4-carboxylic acid with formylating agents under controlled conditions to introduce the formyl group at the 5-position of the pyrazole ring. The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and as an intermediate in organic synthesis[][6].

Mechanism of Action

The mechanism of action of methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate is largely dependent on its interaction with specific molecular targets. The formyl group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the pyrazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-ethyl-3-methyl-1H-pyrazole-4-carboxylate: Lacks the formyl group at the 5-position.

    Ethyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate: Contains an ethyl ester instead of a methyl ester.

    Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxamide: Contains an amide group instead of an ester group.

Uniqueness

Methyl 1-ethyl-5-formyl-3-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the pyrazole ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 1-ethyl-5-formyl-3-methylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-4-11-7(5-12)8(6(2)10-11)9(13)14-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZADWBYZASRRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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